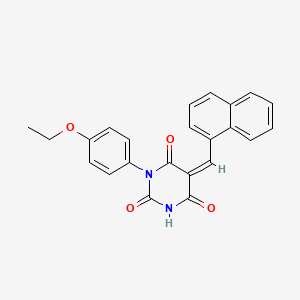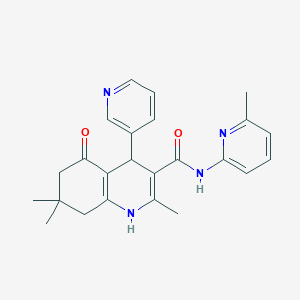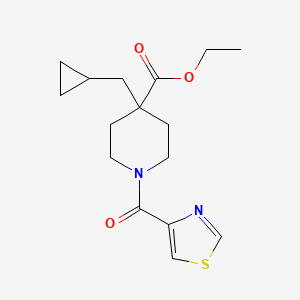![molecular formula C23H20N2O4 B5124510 N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide](/img/structure/B5124510.png)
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide, also known as PBP10, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PBP10 is a small molecule that belongs to the class of benzamide derivatives and has a molecular weight of 383.45 g/mol.
Mecanismo De Acción
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in the production of inflammatory mediators. It has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes that play a role in the regulation of gene expression. Additionally, this compound has been found to inhibit the activity of protein tyrosine phosphatases (PTPs), enzymes that play a role in the regulation of cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory and antioxidant properties, which can help to reduce oxidative stress and inflammation in the body. This compound has also been found to inhibit the growth of cancer cells and to induce apoptosis, a process that leads to the death of cancer cells. Additionally, this compound has been found to inhibit the production of beta-amyloid peptides, which can help to reduce the risk of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide is its versatility, as it can be used in various fields such as medicine, agriculture, and material science. Additionally, this compound is relatively easy to synthesize, which makes it accessible for researchers. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain applications. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Direcciones Futuras
There are several future directions for the study of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide. One direction is to further investigate its potential use in the treatment of Alzheimer's disease. Another direction is to explore its potential use as a herbicide and preservative in food and cosmetic products. Additionally, more research is needed to fully understand the mechanism of action of this compound and to identify potential side effects. Finally, this compound can be used as a building block for the synthesis of new materials with unique properties, and future studies can explore its potential applications in material science.
Métodos De Síntesis
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide can be synthesized through a multi-step process that involves the reaction of 4-propoxybenzoic acid with thionyl chloride to form 4-propoxybenzoyl chloride. The resulting compound is then reacted with 4-amino-3-hydroxybenzoic acid in the presence of a base to form N-[4-(3-hydroxy-4-propoxyphenyl)benzoyl]-4-aminobenzoic acid. Finally, the compound is cyclized by reacting it with phosgene and 2-aminophenol to form this compound.
Aplicaciones Científicas De Investigación
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. This compound has also been studied for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit the production of beta-amyloid peptides, which are known to play a role in the development of the disease.
In agriculture, this compound has been studied for its potential use as a herbicide due to its ability to inhibit the growth of various weeds. It has also been found to have antimicrobial properties and can be used as a preservative in food and cosmetic products.
In material science, this compound has been studied for its potential use as a building block for the synthesis of new materials with unique properties. It has been found to exhibit fluorescence properties, which can be used in the development of new sensors and imaging agents.
Propiedades
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c1-2-13-28-17-10-7-15(8-11-17)22(27)24-16-9-12-18(20(26)14-16)23-25-19-5-3-4-6-21(19)29-23/h3-12,14,26H,2,13H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGAJVOMSBIOAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4O3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(aminosulfonyl)-2-methylphenyl]-2-phenylacetamide](/img/structure/B5124429.png)
![{[3-(2-methyl-2-propen-1-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetonitrile](/img/structure/B5124431.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline](/img/structure/B5124432.png)
![O,O-diethyl [anilino(phenyl)methyl]phosphonothioate](/img/structure/B5124442.png)

![1,7-dimethyl-4-(3-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5124473.png)
![4-[3-acetyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5124474.png)

![5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5124479.png)

![5,5'-[1,2-ethanediylbis(iminomethylylidene)]di(2,4,6(1H,3H,5H)-pyrimidinetrione)](/img/structure/B5124489.png)
![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5124495.png)

![6-(4-isopropylphenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5124517.png)